

ZD-7114 Hydrochloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: ZD-7114 hydrochloride

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For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **ZD-7114 hydrochloride**, a potent and selective β 3-adrenoceptor agonist. This guide covers its chemical and physical properties, mechanism of action, and key experimental methodologies.

Chemical and Physical Properties

ZD-7114 hydrochloride, also known as ICI-D7114, is a synthetic compound belonging to the aryloxypropanolamine class of chemicals. It has been a valuable tool in pharmacological research, particularly in studies related to metabolic diseases.



Property	Value	Reference
IUPAC Name	(S)-2-(4-(2-((2-hydroxy-3- phenoxypropyl)amino)ethoxy)p henoxy)-N-(2- methoxyethyl)acetamide hydrochloride	[1][2]
Synonyms	ZD7114 HCl, ICI-D7114, ZD 7114 hydrochloride	[1]
CAS Number	129689-28-7	[1][3][4]
Molecular Formula	C22H31CIN2O6	[1][2][4]
Molecular Weight	454.95 g/mol	[1][2]
Appearance	Solid powder	
Melting Point	Not publicly available.	
Solubility	Soluble in DMSO. May also be soluble in water and ethanol, though quantitative data is limited.	[1]
Stability & Storage	Store at -20°C for long-term storage. It is stable for several weeks at ambient temperature during standard shipping. The compound should be kept in a dry and dark environment.	[1]

Pharmacological Profile

ZD-7114 hydrochloride is a selective agonist for the β 3-adrenergic receptor, with significantly lower affinity for β 1- and β 2-adrenoceptors. This selectivity makes it a valuable tool for investigating the physiological roles of the β 3-adrenoceptor.

Mechanism of Action

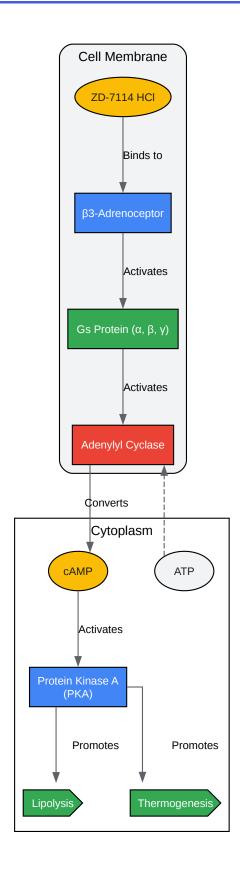






The primary mechanism of action of **ZD-7114 hydrochloride** involves the activation of β 3-adrenoceptors, which are predominantly expressed in brown and white adipose tissue. The binding of **ZD-7114 hydrochloride** to the β 3-adrenoceptor initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of the compound.





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β3-Adrenoceptor Signaling Pathway



Pharmacological Effects

The primary pharmacological effects of **ZD-7114 hydrochloride** are centered on metabolism:

- Thermogenesis: It stimulates non-shivering thermogenesis in brown adipose tissue (BAT),
 leading to an increase in overall energy expenditure.
- Lipolysis: It promotes the breakdown of triglycerides into free fatty acids and glycerol in both brown and white adipose tissue.

These effects have led to its investigation as a potential therapeutic agent for obesity and type 2 diabetes.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for **ZD-7114 hydrochloride**.

Parameter	Species	Tissue/Cell Line	Value	Reference
ED50 (Oxygen Consumption)	Rat	In vivo	0.04 mg/kg (oral)	[5]
ED50 (GDP Binding in BAT)	Rat	In vivo	0.15 mg/kg (oral)	[5]
pA2	Not Specified	Not Specified	Data mentioned but not provided	
Binding Affinity (Ki/Kd)	Human	CHO cells expressing β3- adrenoceptor	Data available in literature, requires specific extraction	[6]
Functional Potency (EC50/pD2)	Not Specified	Not Specified	Further investigation required	

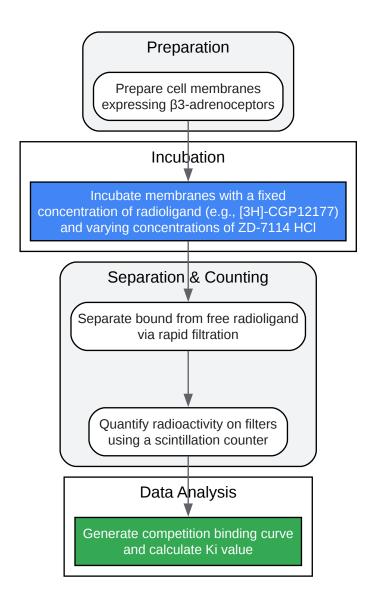
Experimental Protocols



Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of **ZD-7114 hydrochloride**. The following sections outline methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of **ZD-7114 hydrochloride** to the β 3-adrenoceptor.



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Radioligand Binding Assay Workflow



Methodology:

- Membrane Preparation: Cell membranes from a cell line stably expressing the human β3adrenoceptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
- Binding Reaction: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177) is incubated with the cell membranes in the presence of increasing concentrations of ZD-7114 hydrochloride. Non-specific binding is determined in the presence of a high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).
- Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of ZD-7114 hydrochloride. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of **ZD-7114 hydrochloride** to stimulate the production of intracellular cAMP.

Methodology:

- Cell Culture: Cells expressing the β3-adrenoceptor are cultured in appropriate media.
- Assay Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

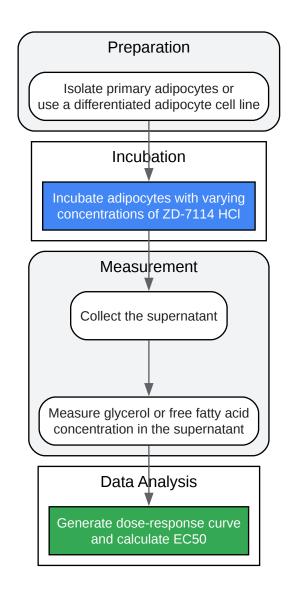


- Stimulation: The cell suspension is incubated with varying concentrations of ZD-7114
 hydrochloride for a defined period (e.g., 30 minutes) at 37°C.
- Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of ZD-7114 hydrochloride. The EC50 and Emax values are then determined.

Lipolysis Assay

This assay quantifies the functional effect of **ZD-7114 hydrochloride** on fat cells by measuring the release of glycerol or free fatty acids.





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Lipolysis Assay Workflow

Methodology:

- Adipocyte Preparation: Primary adipocytes are isolated from adipose tissue (e.g., from rodents) by collagenase digestion, or a differentiated adipocyte cell line (e.g., 3T3-L1) is used.
- Incubation: The adipocytes are incubated in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) containing glucose and bovine serum albumin (BSA) with increasing concentrations of ZD-7114 hydrochloride. A positive control, such as isoproterenol, is often included.



- Sample Collection: After a specific incubation time (e.g., 1-2 hours) at 37°C, the incubation is stopped, and the supernatant is collected.
- Quantification: The concentration of glycerol or free fatty acids in the supernatant is measured using commercially available colorimetric or fluorometric assay kits.
- Data Analysis: The amount of glycerol or free fatty acid released is plotted against the log concentration of ZD-7114 hydrochloride to generate a dose-response curve and determine the EC50 value.

Conclusion

ZD-7114 hydrochloride remains a critical pharmacological tool for the investigation of β 3-adrenoceptor function and its role in metabolic regulation. Its high selectivity allows for the specific interrogation of this receptor subtype in various physiological and pathological contexts. The information and protocols provided in this guide are intended to support researchers in the design and execution of robust experiments to further elucidate the therapeutic potential of targeting the β 3-adrenoceptor.

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